N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

Synthetic Chemistry Peptide Chemistry Metabolite Synthesis

Select this orthogonally protected glutathione derivative for chemoselective synthesis of S-linked conjugates. Unlike unprotected GSH, the Boc-protected amine and methyl ester carboxyls enable selective thiol modification without side reactions, ensuring high-purity adducts for mass spectrometry, toxicology, and metabolism studies. An essential building block for authentic drug metabolite standards and peptide chemistry. For R&D use only.

Molecular Formula C17H29N3O8S
Molecular Weight 435.5 g/mol
CAS No. 120033-58-1
Cat. No. B128173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl Glutathione Dimethyl Diester
CAS120033-58-1
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-γ-glutamyl-L-cysteinyl-glycine Dimethyl Ester;  N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-γ-glutamyl]-L-cysteinyl]-glycine Dimethyl Ester
Molecular FormulaC17H29N3O8S
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)OC)C(=O)OC
InChIInChI=1S/C17H29N3O8S/c1-17(2,3)28-16(25)20-10(15(24)27-5)6-7-12(21)19-11(9-29)14(23)18-8-13(22)26-4/h10-11,29H,6-9H2,1-5H3,(H,18,23)(H,19,21)(H,20,25)/t10-,11-/m0/s1
InChIKeyKUJDHYOKKOEQDI-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1) Overview


N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1) is a synthetically protected derivative of L-glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) crucial for cellular redox regulation and detoxification [1]. This derivative features a tert-butyloxycarbonyl (Boc) group on the primary amine and two methyl esters on the carboxyl groups. These orthogonal protecting groups render the molecule a versatile synthetic building block, particularly for the preparation of S-glutathione adducts and other glutathione conjugates [2]. It is supplied by specialized chemical vendors as a white solid with a typical purity of ≥95%, intended solely for research and development purposes [3].

Why Generic Substitution of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1) Fails


Generic substitution fails because N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1) is not a final bioactive compound but a specifically protected intermediate. Its primary function is to serve as a synthetic building block for constructing glutathione conjugates, a role for which unprotected glutathione (GSH) or simpler esterified glutathione derivatives (e.g., glutathione ethyl ester) are unsuitable [1]. The orthogonal protection strategy—a Boc group on the amine and methyl esters on the carboxyls—enables selective, stepwise deprotection under controlled conditions. This allows for the chemoselective modification of the thiol group to form S-glutathione adducts without affecting the other functional groups. Using a different protected form, or especially unprotected GSH, would lead to complex mixtures of products, non-selective reactions, and ultimately, the failure to obtain the desired conjugate with the required purity for downstream analytical or biological assays [1].

Quantitative Evidence Guide: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1)


Orthogonal Protection for High-Yield Synthesis of S-Glutathione Adducts

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1) provides a uniquely orthogonal protection strategy that enables the high-yield, chemoselective synthesis of S-glutathione adducts, a capability not shared by unprotected glutathione (GSH) or mono-protected derivatives [1]. The presence of both acid-labile (Boc, methyl esters) and base-labile (e.g., di-tert-butyl ester analog) protecting groups on the same core molecule allows for controlled, sequential deprotection, which is essential for the efficient preparation of complex conjugates [1].

Synthetic Chemistry Peptide Chemistry Metabolite Synthesis

Stability and Storage Requirements Differentiate from Common GSH Esters

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester exhibits specific storage and stability profiles that differ from more stable glutathione ester prodrugs. While cell-permeable GSH prodrugs like glutathione ethyl ester (GEE) can be stored at -20°C , the target compound is documented by multiple vendors to require storage at -20°C and is shipped on dry ice to prevent degradation [1]. This stringent requirement highlights its increased lability, particularly the acid-sensitive Boc group, and informs necessary handling procedures.

Chemical Stability Storage Handling

Solubility Profile Enables Synthetic Workflows

The dimethyl ester and Boc modifications on N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester significantly alter its solubility profile compared to the highly water-soluble parent compound, glutathione (GSH). While GSH is freely soluble in aqueous buffers, the target compound is documented to be soluble in organic solvents such as chloroform and methanol . This shift in solubility is essential for organic synthesis workflows and for preparing samples for analysis by non-aqueous techniques.

Solubility Organic Synthesis Sample Preparation

Best Research and Industrial Application Scenarios for N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester (CAS 120033-58-1)


Synthesis of S-Glutathione Adducts of Xenobiotics and Endogenous Metabolites

This is the primary, documented application for this compound. The orthogonal protection (Boc and methyl esters) allows for the chemoselective S-alkylation of the cysteine thiol to create a specific glutathione conjugate. This is crucial for generating authentic standards of drug metabolites, environmental pollutant conjugates, or other S-linked glutathione adducts for use in mass spectrometry, toxicology, and metabolism studies [1]. Attempting this synthesis with unprotected GSH would result in a complex mixture of products and low yields.

Intermediate in the Synthesis of Complex Glutathione-Derived Probes or Prodrugs

The compound serves as a versatile intermediate in multi-step synthetic routes to more elaborate glutathione-based molecules [1]. The ability to selectively deprotect the Boc group or the methyl esters under different conditions provides a modular approach to building molecules with diverse functionalities. For instance, one could S-alkylate the thiol, deprotect the amine, and then couple a fluorophore or targeting ligand, followed by ester hydrolysis to reveal the native GSH carboxylates.

Research on Protected Amino Acid and Peptide Chemistry

As a fully protected tripeptide with orthogonal protecting groups, this compound is a model substrate for developing and optimizing new deprotection or conjugation methodologies in peptide chemistry [1]. Its complex structure with both acid- and base-labile groups makes it a challenging and representative case study for testing the selectivity of new reagents or conditions.

Investigations Requiring a Lipophilic, Non-Ionic Glutathione Derivative

The methyl ester and Boc modifications render the molecule significantly more lipophilic and non-ionic than native GSH. This property makes it useful in research scenarios where the compound must be dissolved in organic solvents for reactions, or where its chromatographic behavior (e.g., on reversed-phase HPLC) needs to be distinct from native GSH and other polar analytes [1].

Technical Documentation Hub

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